BenchChemオンラインストアへようこそ!

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Medicinal Chemistry Scaffold Optimization Conformational Analysis

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2310160-13-3, molecular weight 381.29 g/mol, molecular formula C₁₅H₁₅BrN₄OS) is a heterocyclic compound combining a 1,2,5-thiadiazole core, a piperazine linker, and a 2-bromophenyl-propan-1-one terminus. The 1,2,5-thiadiazol-3-yl-piperazine scaffold is a recognized pharmacophore in GPCR-targeting research, notably for 5-HT₁A receptor ligands.

Molecular Formula C15H17BrN4OS
Molecular Weight 381.29
CAS No. 2310160-13-3
Cat. No. B2712865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
CAS2310160-13-3
Molecular FormulaC15H17BrN4OS
Molecular Weight381.29
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br
InChIInChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2
InChIKeyXBIXPDQTIRLEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2310160-13-3): Core Structural Identity and Procurement-Relevant Baseline


3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2310160-13-3, molecular weight 381.29 g/mol, molecular formula C₁₅H₁₅BrN₄OS) is a heterocyclic compound combining a 1,2,5-thiadiazole core, a piperazine linker, and a 2-bromophenyl-propan-1-one terminus. The 1,2,5-thiadiazol-3-yl-piperazine scaffold is a recognized pharmacophore in GPCR-targeting research, notably for 5-HT₁A receptor ligands [1]. In the anti-HIV-1 field, 1,2,5-thiadiazole derivatives have been characterized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity modulated by halogen substitution patterns [2]. The compound's structural architecture—specifically the ortho-bromophenyl substituent paired with a three-carbon propan-1-one tether—defines a unique chemical space within the broader thiadiazole-piperazine family.

Why 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one Cannot Be Interchanged with In-Class Analogs: Key Structural Determinants


Within the 1,2,5-thiadiazol-3-yl-piperazine class, even modest structural modifications produce pronounced shifts in target engagement and selectivity. Published SAR studies demonstrate that the position of halogen substitution on the phenyl ring is a critical determinant of activity: for TDA-type NNRTIs, 4-halogenophenyl derivatives exhibit loss of anti-HIV-1 activity, whereas 2,6-dichlorophenyl substitution enhances potency over 100-fold [1]. The linker length between the piperazine and aromatic terminus further dictates conformational flexibility of the pendant phenyl ring, which directly impacts receptor binding pocket compatibility. In the 5-HT₁A receptor series, stereochemistry and the nature of the amino acid-derived appendage control the agonist-to-antagonist functional switch [2]. Consequently, generic substitution among compounds sharing only the 1,2,5-thiadiazol-3-yl-piperazine substructure—but differing in halogen regiochemistry, tether atom count, or terminal group identity—is pharmacologically unsound without confirmatory comparative profiling data.

Product-Specific Quantitative Evidence Guide: 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one vs. Closest Analogs


Linker Length Distinction: Propan-1-one (C3) vs. Ethan-1-one (C2) Scaffold Flexibility and Predicted Binding Mode Divergence

The target compound features a three-carbon propan-1-one linker bridging the piperazine amide to the 2-bromophenyl group. The closest identified analog, 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one, incorporates a shorter two-carbon ethan-1-one tether [1]. Published SAR on homologous series within the 1,2,5-thiadiazole NNRTI class establishes that the spatial positioning of the phenyl ring relative to the thiadiazole core is critical: the 4-phenyl-1,2,5-thiadiazol-3-yl N,N-dimethylcarbamate inhibited HIV-1 CPE at an EC₅₀ of 28.8 µM, but increasing the steric bulk at the ortho positions (2,6-dichloro) improved potency >100-fold [2]. By extension, the extra methylene unit in the target compound's propan-1-one linker is predicted to confer a distinct dihedral angle distribution and altered radius of gyration for the bromophenyl group compared to the ethan-1-one analog, though direct experimental confirmation remains absent.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Halogen Regiochemistry Impact: ortho-Bromophenyl vs. meta/para-Bromophenyl Substitution and Activity Predictions

The target compound bears a bromine atom at the ortho (2-) position of the phenyl ring. Closely related catalog analogs include 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (meta-bromo, CAS 2549019-23-8) and 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one (para-bromo) . In the 4-phenyl-1,2,5-thiadiazole TDA NNRTI series, SAR data indicate that para-halogen substitution abolishes activity, while 2,6-dihalogenation enhances potency >100-fold (EC₅₀ reduction from 28.8 µM to sub-micromolar) [1]. Furthermore, 3-D structural studies of TDAs confirm that 4-halogenophenyl derivatives lose anti-HIV-1 RT inhibitory activity, highlighting the sensitivity of the pharmacophore to halogen position [2]. The ortho-bromine in the target compound, when compared to the meta-bromo benzyl analog, is expected to engage in distinct steric and electronic interactions within the target binding pocket, though no direct head-to-head potency comparison has been published.

SAR Analysis Halogen Bonding NNRTI Discovery

1,2,5-Thiadiazole Isomer Selection vs. 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Congeners: Impact on Receptor Selectivity Profile

The target compound incorporates the 1,2,5-thiadiazole isomer, which is far less common in commercial screening libraries than the 1,3,4-thiadiazole isomer prevalent in antimicrobial and anticancer chemotypes [1]. The 1,2,5-thiadiazol-3-yl-piperazine motif has established selectivity for 5-HT₁A receptors over α₁-adrenergic and dopamine D₂, D₃, and D₄ receptors, as demonstrated by amino acid derivatives related to WAY-100635 [2]. In contrast, 1,3,4-thiadiazole-piperazine hybrids predominantly show antimicrobial and antimycobacterial activity (MIC range 3.12–6.25 µg/mL against M. tuberculosis) rather than GPCR engagement [3]. The regioisomeric choice of 1,2,5-thiadiazole thus directs the compound toward a distinct biological target space: CNS GPCR modulation rather than anti-infective mechanisms.

GPCR Pharmacology Serotonin Receptor Selectivity Profiling

Substructure Uniqueness Assessment: 2-Bromophenyl-propan-1-one-piperazine-thiadiazole vs. Alternative Terminal Groups (Phenoxy, Methyl-oxazole)

Commercial databases list structurally proximal compounds that vary only in the terminal group attached to the propan-1-one-piperazine-thiadiazole core. The target compound's 2-bromophenyl terminus can be contrasted with 2-phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097913-03-4, terminal = phenoxy) and 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one (CAS 2097902-92-4, terminal = dimethyl-oxazole) [1]. The bromine atom in the target compound provides a heavy atom (Z=35) suitable for anomalous X-ray scattering in crystallographic fragment screening and offers a synthetic handle (Suzuki coupling, Buchwald-Hartwig amination) not available with the phenoxy or oxazole termini. Among the three, only the target compound contains a carbon-bromine bond with a bond dissociation energy of approximately 80 kcal/mol, enabling late-stage functionalization strategies that are orthogonal to those possible with ether or heterocycle-terminated analogs.

Chemical Library Design Scaffold Diversity Lead Identification

Best-Fit Research and Industrial Application Scenarios for 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one


5-HT₁A Receptor-Focused CNS Screening Campaigns Requiring 1,2,5-Thiadiazole Chemotypes

Research programs targeting serotonergic GPCRs (particularly 5-HT₁A) can employ this compound as a screening library member whose 1,2,5-thiadiazol-3-yl-piperazine core is validated by the class literature as a selective 5-HT₁A pharmacophore [1]. The ortho-bromophenyl-propan-1-one substitution pattern provides a distinct chemical space within the thiadiazole-piperazine series, complementing the amino acid-derived WAY-series compounds. This application is supported by the established selectivity of 1,2,5-thiadiazol-3-yl-piperazine derivatives for 5-HT₁A receptors over α₁ and dopamine D₂/D₃/D₄ receptors [1].

HIV-1 NNRTI SAR-by-Catalog Exploration of Halogen Position Effects on Antiviral Potency

Given the published SAR demonstrating that halogen substitution pattern is a critical potency determinant in 4-phenyl-1,2,5-thiadiazole NNRTIs—where 2,6-dichlorophenyl substitution enhances activity >100-fold over the unsubstituted phenyl parent—the ortho-bromophenyl analog represents a mechanistically relevant probe for systematic halogen scanning [2]. The compound's EC₅₀ in HIV-1 replication assays has not been determined, but its structural alignment with the active TDA series, combined with its departure from the inactive 4-halogenophenyl phenotype, positions it as a logical screening candidate for novel NNRTI lead discovery.

X-ray Crystallographic Fragment Screening Leveraging the Bromine Anomalous Scattering Signal

The presence of a single bromine atom (anomalous scattering factor f'' ≈ 1.3 e⁻ at Cu Kα wavelength) enables definitive ligand identification in protein-ligand co-crystal structures via anomalous difference Fourier maps. This makes the compound suitable for fragment-based drug discovery (FBDD) campaigns where unambiguous electron density assignment at the binding site is required. In contrast, the phenoxy (CAS 2097913-03-4) and dimethyl-oxazole (CAS 2097902-92-4) analogs lack this heavy-atom advantage, making them less informative for crystallographic hit identification [3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling Chemistry

The aryl bromide handle at the ortho position provides a robust synthetic entry point for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd(0)/Pd(II)-catalyzed cross-coupling reactions. This enables rapid parallel library synthesis for SAR expansion without de novo construction of the thiadiazole-piperazine-propanone scaffold. The C-Br bond dissociation energy (~80 kcal/mol) ensures stability under ambient storage and handling conditions, while remaining reactive under standard catalytic conditions, offering a practical advantage over the more labile C-I bond in iodo analogs and the inert C-Cl bond in chloro counterparts.

Quote Request

Request a Quote for 3-(2-Bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.